molecular formula C9H14O4 B2538042 (2E)-4-(Oxan-4-yloxy)but-2-enoic acid CAS No. 1251420-48-0

(2E)-4-(Oxan-4-yloxy)but-2-enoic acid

Cat. No.: B2538042
CAS No.: 1251420-48-0
M. Wt: 186.207
InChI Key: LGHIRMMFXWARNB-OWOJBTEDSA-N
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Description

(2E)-4-(Oxan-4-yloxy)but-2-enoic acid is an organic compound characterized by the presence of an oxane ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid typically involves the reaction of oxane derivatives with butenoic acid precursors. One common method involves the esterification of oxane-4-ol with but-2-enoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(Oxan-4-yloxy)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-4-one derivatives.

    Reduction: Reduction reactions can convert the butenoic acid moiety to butanoic acid.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxane-4-one derivatives, butanoic acid derivatives, and various substituted oxane compounds.

Scientific Research Applications

(2E)-4-(Oxan-4-yloxy)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid involves its interaction with specific molecular targets. The oxane ring can interact with enzymes and receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(Tetrahydro-2H-pyran-4-yloxy)but-2-enoic acid: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    (2E)-4-(Oxan-4-yloxy)but-2-enoic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of an oxane ring and a butenoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-(oxan-4-yloxy)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHIRMMFXWARNB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1OC/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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